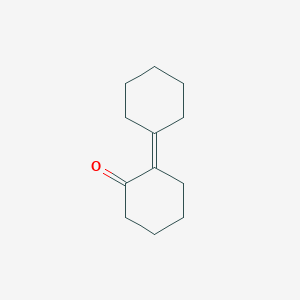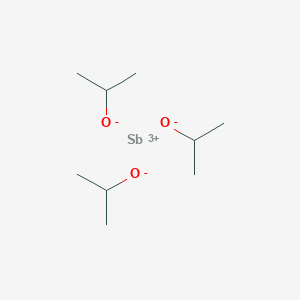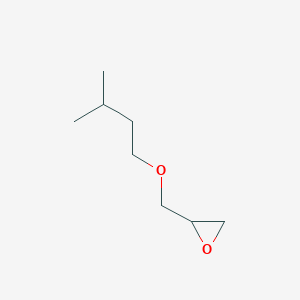
((Isopentyloxy)methyl)oxirane
Descripción general
Descripción
((Isopentyloxy)methyl)oxirane, also known as IPOM, is a chemical compound that belongs to the class of epoxides. It is a colorless liquid with a molecular formula of C8H16O2 and a molecular weight of 144.21 g/mol. IPOM is used in various scientific research applications due to its unique properties and characteristics.
Mecanismo De Acción
The mechanism of action of ((Isopentyloxy)methyl)oxirane is not fully understood, but it is believed to involve the formation of covalent bonds with nucleophilic groups in biological molecules, such as proteins and DNA. This covalent bonding can lead to the inhibition of enzymatic activity and the disruption of cellular processes, which can ultimately lead to cell death. The exact mechanism of action of ((Isopentyloxy)methyl)oxirane is still being studied, and further research is needed to fully understand its biological effects.
Efectos Bioquímicos Y Fisiológicos
((Isopentyloxy)methyl)oxirane has been shown to have various biochemical and physiological effects, such as cytotoxicity, genotoxicity, and mutagenicity. ((Isopentyloxy)methyl)oxirane has been shown to induce DNA damage and cell cycle arrest in cancer cells, which can ultimately lead to cell death. Additionally, ((Isopentyloxy)methyl)oxirane has been shown to have antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ((Isopentyloxy)methyl)oxirane in lab experiments include its low cost, ease of synthesis, and versatility. ((Isopentyloxy)methyl)oxirane can be modified to produce derivatives with different properties and characteristics, which makes it a useful compound for various scientific research applications. However, ((Isopentyloxy)methyl)oxirane also has some limitations, such as its potential toxicity and the need for proper handling and disposal procedures.
Direcciones Futuras
There are many future directions for the use of ((Isopentyloxy)methyl)oxirane in scientific research. One possible direction is the development of new ((Isopentyloxy)methyl)oxirane derivatives with improved properties and characteristics, such as increased potency and selectivity. Additionally, ((Isopentyloxy)methyl)oxirane derivatives could be used in the development of new materials with improved mechanical and thermal properties. Further research is also needed to fully understand the mechanism of action of ((Isopentyloxy)methyl)oxirane and its biological effects, which could lead to the development of new drugs and therapies for various diseases.
Aplicaciones Científicas De Investigación
((Isopentyloxy)methyl)oxirane has been used in various scientific research applications, such as in the development of new drugs and materials. ((Isopentyloxy)methyl)oxirane is a versatile compound that can be modified to produce derivatives with different properties and characteristics. For example, ((Isopentyloxy)methyl)oxirane derivatives have been used in the development of anticancer drugs, antimicrobial agents, and antiviral drugs. Additionally, ((Isopentyloxy)methyl)oxirane derivatives have been used in the synthesis of polymers and coatings with improved mechanical properties and thermal stability.
Propiedades
Número CAS |
15965-97-6 |
|---|---|
Nombre del producto |
((Isopentyloxy)methyl)oxirane |
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
2-(3-methylbutoxymethyl)oxirane |
InChI |
InChI=1S/C8H16O2/c1-7(2)3-4-9-5-8-6-10-8/h7-8H,3-6H2,1-2H3 |
Clave InChI |
YGOZVDCPBOZJMK-UHFFFAOYSA-N |
SMILES |
CC(C)CCOCC1CO1 |
SMILES canónico |
CC(C)CCOCC1CO1 |
Otros números CAS |
15965-97-6 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

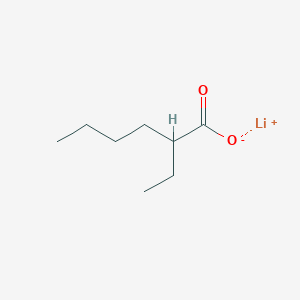
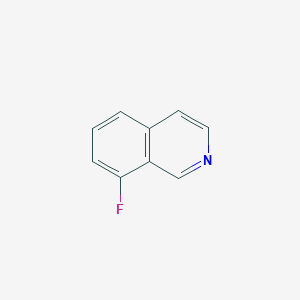
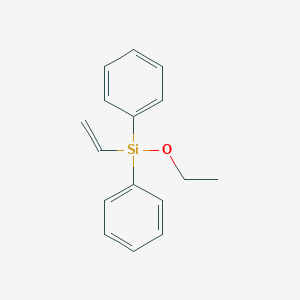
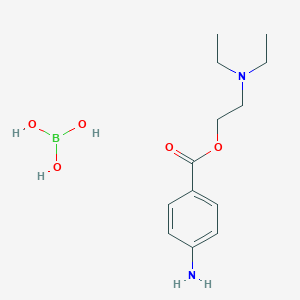
![4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one](/img/structure/B92608.png)
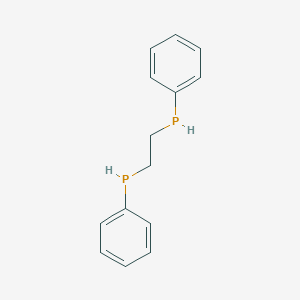
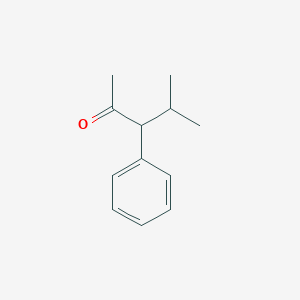
![4-[(4-Nitrophenyl)sulfonyl]morpholine](/img/structure/B92614.png)
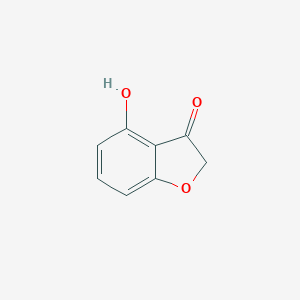
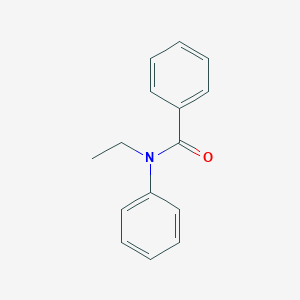
![Ethanol, 2-[(1,1-dimethylethyl)dioxy]-](/img/structure/B92619.png)
